molecular formula C14H11ClN4S B2996533 1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893916-59-1

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2996533
CAS No.: 893916-59-1
M. Wt: 302.78
InChI Key: JBVPPRQHSKCXKT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and a prop-2-enylsulfanyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, such as protein tyrosine kinases, which are involved in the regulation of cell growth and proliferation.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is unique due to the presence of the 3-chlorophenyl and prop-2-enylsulfanyl groups. These substituents impart specific chemical and biological properties that differentiate it from other similar compounds. The 3-chlorophenyl group enhances its binding affinity to certain biological targets, while the prop-2-enylsulfanyl group provides additional sites for chemical modification and functionalization .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-2-6-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-4-10(15)7-11/h2-5,7-9H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVPPRQHSKCXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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